molecular formula C27H37ClN2 B13752462 alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride CAS No. 50765-79-2

alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride

Cat. No.: B13752462
CAS No.: 50765-79-2
M. Wt: 425.0 g/mol
InChI Key: OXLHOZMVPXHJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthyl group, an isopropyl group, and a diprenylaminoethyl group. The hydrochloride form of this compound is often used in research due to its stability and solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride typically involves multiple steps, starting with the preparation of the naphthylacetonitrile core. This core is then modified through a series of reactions to introduce the isopropyl and diprenylaminoethyl groups. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis techniques, such as continuous flow reactors, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving precise control of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The reaction conditions, such as temperature and solvent choice, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes.

Scientific Research Applications

Alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to alpha-Isopropyl-alpha-(2-diprenylaminoethyl)-1-naphthylacetonitrile hydrochloride include other naphthylacetonitrile derivatives with different substituents. These compounds may have similar structures but differ in their chemical and biological properties.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

50765-79-2

Molecular Formula

C27H37ClN2

Molecular Weight

425.0 g/mol

IUPAC Name

(3-cyano-4-methyl-3-naphthalen-1-ylpentyl)-bis(3-methylbut-2-enyl)azanium;chloride

InChI

InChI=1S/C27H36N2.ClH/c1-21(2)14-17-29(18-15-22(3)4)19-16-27(20-28,23(5)6)26-13-9-11-24-10-7-8-12-25(24)26;/h7-15,23H,16-19H2,1-6H3;1H

InChI Key

OXLHOZMVPXHJLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC[NH+](CC=C(C)C)CC=C(C)C)(C#N)C1=CC=CC2=CC=CC=C21.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.